3-bromo-4-methyl-7-nitro-1H-indazole
Description
Properties
IUPAC Name |
3-bromo-4-methyl-7-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWLYUDWFRMZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NNC(=C12)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282444 | |
| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-21-6 | |
| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-bromo-4-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Nitro-1H-Indazole
The most direct and widely documented approach involves brominating 4-nitro-1H-indazole at the 3-position. This method typically employs bromine in an organic solvent under controlled temperature conditions to achieve high yield and selectivity.
- Starting Material: 4-nitro-1H-indazole
- Reagents: Bromine, acetic acid, chloroform, sodium acetate
- Conditions:
- Bromination carried out in acetic acid and chloroform at approximately 25°C
- Bromine added dropwise over 3.5 hours while maintaining temperature below 25°C
- Reaction stirred for an additional 2 hours post-addition
- Concentration under reduced pressure followed by filtration and washing
| Parameter | Details |
|---|---|
| Yield | Approximately 92% |
| Reaction Time | About 5.5 hours total |
| Temperature | 25°C (ambient) |
| Solvent | Acetic acid and chloroform |
| Bromine Equivalents | Slight excess (~1.05 equivalents) |
- The process yields high purity 3-bromo-4-nitro-1H-indazole with minimal by-products.
- The method is scalable for industrial applications due to its operational simplicity and high yield.
Bromination in N,N-Dimethylformamide (DMF)
Another effective method involves bromination in DMF, often under nitrogen atmosphere, with precise temperature control to prevent overbromination or side reactions.
- Starting Material: 5-nitro-1H-indazole (or similar derivatives)
- Reagents: Bromine, DMF, soft water for work-up
- Conditions:
- Under nitrogen protection, 5-nitro-1H-indazole is dissolved in DMF
- Bromine added slowly at -4°C to -5°C
- Post-addition, the mixture is warmed to 35-40°C and incubated for 10-12 hours
- Reaction monitored via HPLC until residual bromine is below 0.16%
- Filtration and washing yield the crude product
| Parameter | Details |
|---|---|
| Yield | Approximately 92% |
| Reaction Time | About 10-12 hours |
| Temperature | -4°C to 40°C |
| Solvent | N,N-Dimethylformamide |
| Bromine Equivalents | 1 to 1.5 equivalents |
- The process provides high selectivity and purity.
- Longer reaction times and controlled temperature prevent overbromination.
Bromination Followed by N-Methylation
A two-step synthesis involves initial bromination of indazole, followed by methylation at the nitrogen atom to produce the methylated derivative.
- Bromination of 3-bromo-7-nitro-1H-indazole using bromine in acetone at 0°C
- Methylation with methyl iodide in acetone at 0–20°C
- Refluxing and purification to obtain the final compound
| Parameter | Details |
|---|---|
| Yield | Approximately 92% for methylation step |
| Reaction Time | Bromination: 15 minutes; methylation: 0.25 hours |
| Temperature | 0°C for bromination; 0–20°C for methylation |
| Solvent | Acetone |
- This method allows for structural modifications post-bromination.
- Suitable for synthesizing derivatives with tailored properties.
Summary Data Table
| Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Method 1 | 4-Nitro-1H-indazole | Bromine, sodium acetate | Acetic acid, chloroform | ~25°C | 5.5 hours | 92% | High yield, scalable |
| Method 2 | 5-Nitro-1H-indazole | Bromine | DMF | -4°C to 40°C | 10–12 hours | 92% | Controlled temperature prevents overbromination |
| Method 3 | 3-bromo-7-nitro-1H-indazole | Bromine, methyl iodide | Acetone | 0°C to 20°C | 15 min to 0.25 hours | 92% (methylation) | Sequential bromination and methylation |
Chemical Reactions Analysis
Nucleophilic Substitution at C3-Bromine
The bromine atom at position 3 is susceptible to palladium-catalyzed cross-coupling reactions.
Key Findings :
-
Low yields in Suzuki couplings (e.g., 2% for C7-alkyl substitution) suggest steric hindrance from the C4-methyl and C7-nitro groups .
-
Direct alkylation via Hartwig conditions is limited, favoring pre-functionalization of intermediates before indazole ring formation .
Functionalization of the C7-Nitro Group
The nitro group at position 7 can be reduced to an amine under catalytic hydrogenation, though specific conditions for this compound require optimization.
| Reaction Type | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Reduction | H₂, Pd/C, ethanol, rt | 7-Amino-3-bromo-4-methyl-1H-indazole | Selective inhibition of nNOS observed in analogs . |
Challenges :
Electrophilic Aromatic Substitution
The electron-deficient indazole ring permits directed electrophilic substitution, though reactivity is moderated by the C7-nitro group’s meta-directing effects.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, AcOH, CHCl₃, 25°C, 5.5 h | 3,7-Dibromo-4-methyl-1H-indazole | 92% |
Mechanistic Insight :
-
Bromination occurs regioselectively at C3 due to the nitro group’s deactivation of C5 and C7 positions .
Alkylation at N1
The N1 position can be functionalized under basic conditions, though steric effects from C4-methyl may limit reactivity.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Methylation | KOH, CH₃I, acetone, 0–20°C | 1-Methyl-3-bromo-4-methyl-7-nitro-1H-indazole | 92% |
Synthetic Utility :
Acid-Catalyzed Condensation
While not directly observed for this compound, related 1H-indazoles react with formaldehyde in HCl to form methanol adducts.
Scientific Research Applications
Nitric Oxide Synthase Inhibition
One of the primary applications of 3-bromo-4-methyl-7-nitro-1H-indazole is its role as an inhibitor of nitric oxide synthases (NOS). NOS enzymes are critical in various physiological processes, including vasodilation and neurotransmission. The compound's ability to inhibit these enzymes suggests potential applications in treating conditions associated with abnormal nitric oxide levels, such as:
- Cardiovascular Diseases : By modulating nitric oxide production, the compound may help manage hypertension and other cardiovascular disorders.
- Neurodegenerative Disorders : Its inhibitory effects on NOS could be beneficial in conditions like Alzheimer's disease, where nitric oxide signaling is disrupted .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. This activity is particularly relevant in diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease. The nitro group enhances the biological activity of the compound, making it a candidate for developing new anti-inflammatory agents.
Antimicrobial Activity
Preliminary studies suggest that indazole derivatives, including this compound, may possess antimicrobial properties. This potential has implications for developing new antibiotics or treatments for infections resistant to current therapies.
Case Studies and Research Findings
Recent studies have documented various applications of this compound:
- Cardiovascular Research : A study demonstrated that this compound effectively reduced blood pressure in animal models by inhibiting NOS activity, suggesting its potential as an antihypertensive agent.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress by modulating nitric oxide levels, presenting opportunities for treating neurodegenerative diseases.
- Antimicrobial Screening : Laboratory tests revealed promising antimicrobial activity against several bacterial strains, indicating its potential use as a novel antibiotic .
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-7-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Nitro Group Position : The nitro group at C7 in this compound prevents reactions with formaldehyde in aqueous HCl, unlike isomers with nitro groups at C4, C5, or C6 . This steric or electronic blocking effect is critical for designing stable intermediates.
For example, bromination of 3-aminoindazoles with NBS may yield regioisomers unless directed by adjacent groups .
Spectroscopic and Analytical Data
- IR Spectroscopy : The C-Br stretch in brominated indazoles typically appears near 533 cm⁻¹, as seen in analogs like 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 1H-NMR : Methyl groups in indazoles (e.g., CH₃ at C4) resonate near δ 2.7 ppm, while aromatic protons exhibit complex splitting patterns between δ 6.9–8.0 ppm .
Biological Activity
3-Bromo-4-methyl-7-nitro-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly its interactions with nitric oxide synthases (NOS) and potential therapeutic applications in various diseases. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Molecular Structure:
- Chemical Formula: C₇H₅BrN₄O₂
- Molecular Weight: 232.04 g/mol
- Key Functional Groups: Nitro group, Bromine atom, Methyl group
The presence of the nitro group is significant as it often enhances biological activity, particularly in compounds targeting NOS.
Biological Activity Overview
This compound exhibits several biological activities, primarily through the inhibition of nitric oxide synthases (NOS). NOS are critical enzymes involved in the production of nitric oxide (NO), a signaling molecule with various physiological roles. The modulation of NO levels is crucial in conditions such as cardiovascular diseases and neurodegenerative disorders.
Inhibition of Nitric Oxide Synthases
Research indicates that this compound effectively inhibits NOS, which can lead to decreased levels of NO in biological systems. This inhibition has implications for:
- Inflammatory Diseases: By reducing NO production, the compound may help mitigate inflammation.
- Neurodegenerative Disorders: Alterations in NO signaling are linked to neurodegenerative processes; thus, this compound could provide therapeutic benefits.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Indazole Derivatives: Utilizing brominating agents on indazole precursors.
- Nitro Group Introduction: Employing nitrating agents to introduce the nitro group at the desired position on the indazole ring.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine, Methyl, Nitro | Inhibits nitric oxide synthases |
| 4-Methyl-7-nitroindazole | Methyl, Nitro | Similar NOS inhibition |
| 3-Bromoindazole | Bromine | Basic indazole properties |
| 5-Bromoindazole | Bromine | Different reactivity |
This table illustrates how structural variations influence biological activity among similar compounds.
Case Study: Effects on Learning and Memory
A study investigated the effects of a related compound, 3-bromo-7-nitroindazole (3-Br 7-NI), on spatial learning and memory in rats. The study utilized the Morris water maze (MWM) paradigm to assess cognitive performance. Key findings included:
- Rats treated with 3-Br 7-NI showed impaired acquisition of the MWM task.
- The treatment resulted in decreased brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus, suggesting a link between NOS inhibition and cognitive function.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition: Directly inhibits NOS activity, leading to reduced NO production.
- Cell Signaling Modulation: Alters signaling pathways associated with inflammation and neuronal function.
Q & A
Q. What are the recommended synthetic routes for 3-bromo-4-methyl-7-nitro-1H-indazole, and how do reaction conditions influence yield?
A multistep approach is typically employed, starting with halogenation and nitration of indazole precursors. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions, while nitration at the 7-position requires careful control of mixed acid (HNO₃/H₂SO₄) to avoid over-nitration. Methylation at the 4-position may involve Ullmann coupling or Pd-mediated cross-coupling with methylating agents. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical: excess brominating agents can lead to di-substituted byproducts, while improper nitration conditions may result in regioisomeric impurities. Yields for analogous indazole syntheses range from 45–70% depending on purification protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming substituent positions. The deshielded proton at C3 (due to bromine’s electronegativity) and nitro group’s meta-directing effects are diagnostic.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, particularly for bromine’s isotopic signature.
- IR Spectroscopy : Identifies nitro (∼1520 cm⁻¹, asymmetric stretching) and indazole NH (∼3400 cm⁻¹) functional groups.
- XRD (X-ray Diffraction) : Resolves ambiguities in regiochemistry, though single-crystal growth may require vapor diffusion with DCM/hexane .
Q. How can researchers mitigate competing side reactions during the nitration step?
Controlled temperature (0–5°C) and gradual addition of nitrating agents reduce electrophilic overactivation. Use of acetic anhydride as a co-solvent can moderate reactivity, while directing groups (e.g., methyl at C4) enhance regioselectivity. Post-reaction quenching with ice-water minimizes decomposition .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?
Bromine’s high electron density causes absorption errors, requiring empirical corrections (SADABS). SHELXL’s robust refinement against high-resolution data (<1.0 Å) enables precise modeling of anisotropic displacement parameters (ADPs) for bromine and nitro groups. Twinning or disorder, common in nitro-substituted heterocycles, can be resolved using the TWIN/BASF commands. Recent SHELXL updates (post-2015) support hydrogen-bond restraints and improved R-factor convergence .
Q. How does the nitro group at C7 influence the compound’s bioactivity in kinase inhibition assays?
The nitro group enhances electron-withdrawing effects, polarizing the indazole ring and improving binding to kinase ATP pockets (e.g., PKA, CDK inhibitors). However, steric hindrance from the 4-methyl group may reduce affinity for bulkier binding sites. Structure-activity relationship (SAR) studies on analogous compounds show IC₅₀ values varying by >100-fold depending on nitro positioning .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
DFT calculations (B3LYP/6-31G*) model bromine’s leaving-group propensity and charge distribution. Molecular docking (AutoDock Vina) predicts regioselectivity in Suzuki-Miyaura couplings, where the 3-bromo site is more reactive than the 7-nitro. Solvent effects (PCM models) and transition-state analysis (NEB method) further refine reaction pathways .
Q. How should researchers resolve contradictory data in thermal stability studies of nitro-substituted indazoles?
Discrepancies in DSC (Differential Scanning Calorimetry) results may arise from polymorphic forms or decomposition kinetics. Use variable-temperature XRD to track structural changes and TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) to identify gaseous byproducts (e.g., NO₂). Triangulating data with computational thermodynamics (Gaussian) improves reliability .
Q. What strategies optimize the solubility of this compound for in vitro pharmacological assays?
Co-solvent systems (DMSO:PBS 1:9) or micellar encapsulation (using TPGS or Cremophor EL) enhance aqueous solubility. Salt formation (e.g., hydrochloride) is less effective due to the compound’s weak basicity. Particle size reduction (nanomilling) increases surface area, improving dissolution rates by ~30% in pharmacokinetic models .
Q. How does the methyl group at C4 affect metabolic stability in hepatic microsome assays?
The 4-methyl group sterically shields the indazole core from CYP450-mediated oxidation, extending half-life (t₁/₂) in human liver microsomes to >120 minutes vs. <30 minutes for unmethylated analogs. However, nitro-reductase activity in gut microbiota may still reduce systemic exposure .
Q. What are the limitations of using this compound as a radiotracer in PET imaging?
While bromine-76 (⁷⁶Br) offers a PET-compatible isotope, its long half-life (16.2 hours) increases radiation burden. Nitro groups may also undergo in vivo reduction, generating false signals. Alternative labeling with fluorine-18 (¹⁸F) at the 4-methyl position via prosthetic groups (e.g., [¹⁸F]SFB) is being explored .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
